Bienvenue dans la boutique en ligne BenchChem!

6-Sulfanilamidoindazole

Antibacterial Resistance Sulfonamide Pharmacology In Vitro Bacteriostasis

6-Sulfanilamidoindazole is an essential sulfonamide tool compound differentiated by its unique indazole heterocycle. It is specifically required for establishing the 6-SAI-induced arthritis model—a self-limiting, age-dependent pathology that other sulfonamides or adjuvant models cannot replicate. With a several-thousand-fold reduction in PABA antagonism relative to sulfathiazole and the capacity to sensitize aged rats to endotoxin, this compound is indispensable for studies on anti-inflammatory efficacy, septic shock, and sulfonamide resistance mechanisms in PABA-rich matrices. Procure for specialized pharmacology and HPLC reference standard applications.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
CAS No. 13744-68-8
Cat. No. B078247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sulfanilamidoindazole
CAS13744-68-8
Synonyms6-sulfanilamidoindazole
Molecular FormulaC13H12N4O2S
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C13H12N4O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,14H2,(H,15,16)
InChIKeyRLNLIVBLEZDLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Sulfanilamidoindazole CAS 13744-68-8: A Sulfonamide Indazole Derivative with Unique Arthritogenic and Antibacterial Properties


6-Sulfanilamidoindazole (6-SAI; IUPAC: 4-amino-N-(1H-indazol-6-yl)benzenesulfonamide) is a sulfonamide compound that incorporates an indazole heterocycle fused to a sulfanilamide moiety . It is recognized primarily for its capacity to induce acute, self-limiting arthritis and periarthritis in rats—a feature that has established it as a valuable experimental model for anti-inflammatory drug testing [1]. Beyond its arthritogenic action, 6-SAI exhibits antibacterial activity typical of sulfonamides, though its pharmacological profile diverges significantly from other class members due to the indazole substitution [2].

Why 6-Sulfanilamidoindazole (6-SAI) Cannot Be Interchanged with Other Sulfonamides or Arthritogenic Agents


Within the sulfonamide class, the simple replacement of the heterocyclic ring at the N1 position produces profound shifts in biological activity, antibacterial spectrum, susceptibility to p-aminobenzoic acid (PABA) antagonism, and arthritogenic potential. 6-SAI’s indazole ring confers a unique combination of properties—including a several-thousand-fold reduction in PABA antagonism relative to sulfathiazole [1] and an age-dependent, self-limiting arthritis that differs fundamentally in etiology, histopathology, and therapeutic response from mycobacterial adjuvant-induced arthritis [2]. These differentiated features mean that other sulfonamides (e.g., sulfanilamide, sulfamethoxazole) or alternative arthritis models (e.g., complete Freund’s adjuvant) cannot replicate the specific experimental outcomes achievable with 6-SAI.

6-Sulfanilamidoindazole: Comparative Quantitative Differentiation from Sulfonamide Analogs and Other Arthritogenic Agents


Reduced p-Aminobenzoic Acid (PABA) Antagonism Versus Sulfathiazole

In vitro studies demonstrate that 6-SAI and its positional isomers exhibit a several-thousand-fold decrease in antagonism by PABA compared to the classical sulfonamide sulfathiazole. This indicates that 6-SAI maintains antibacterial activity even in environments with high PABA concentrations, a common mechanism of sulfonamide resistance [1].

Antibacterial Resistance Sulfonamide Pharmacology In Vitro Bacteriostasis

Extreme Endotoxin Sensitization in Rats: LD50 Reduction from >3000 μg to 2.5 μg

Pretreatment of 10- to 12-month-old rats with seven oral doses of 6-SAI dramatically sensitizes the animals to endotoxin lethality. In non-medicated control animals, an endotoxin dose of 3,000 μg was not lethal. In 6-SAI-treated rats, a dose as low as 2.5 μg caused death in 80% of animals—a >1,200-fold increase in sensitivity [1]. This sensitization is associated with fibrin deposition in glomerular capillaries (generalized Shwartzman reaction) [2].

Endotoxin Sensitivity In Vivo Pharmacology Shwartzman Reaction

Distinct Histopathological Profile: Arthritis with Arteritis, Serositis, and Thyroid Changes Not Seen in Adjuvant Arthritis

6-SAI induces a multi-system inflammatory syndrome that extends beyond simple arthritis. In a 4-week oral dosing study (125-500 mg/kg/day), rats developed moderate to severe arthritis with a 93% incidence at 125-250 mg/kg [REFS-1, REFS-2]. Histological examination revealed exudative synovitis and periarthritis at 1 week, granulation tissue formation at 2 weeks, and marked fibrosis at 4 weeks. Crucially, 6-SAI also produced arteritis (intimal thickening, medial hypertrophy, fibrinoid degeneration) in periarticular and visceral vessels, serositis (inflammation of mesentery, mediastinum, splenic/thymic capsules), and thyroid follicular hyperplasia [3]. These systemic changes are absent in mycobacterial adjuvant-induced arthritis, which is confined primarily to joint pathology [4].

Experimental Arthritis Histopathology Inflammation Model

Strain-Specific Susceptibility Independent of Major Histocompatibility Complex (MHC)

In a study of 15 inbred rat strains, susceptibility to 6-SAI-induced arthritis varied widely, demonstrating a strong genetic influence on the model. Importantly, susceptibility was not directly linked to the major histocompatibility complex (MHC) [1]. This contrasts sharply with other experimental arthritis models—such as adjuvant arthritis and collagen-induced arthritis—where MHC haplotype is a primary determinant of disease susceptibility [2].

Genetic Susceptibility Immunogenetics Arthritis Model Selection

Age-Dependent Arthritogenicity: Young Rats Show Weak or No Response

The arthritogenic effect of 6-SAI is highly age-dependent. In older rats (10-13 months), oral administration reliably induces arthritis with high incidence (93% at 125-250 mg/kg) [REFS-1, REFS-2]. In contrast, young rats (1-1.5 months) are weakly or non-arthritogenic even at equivalent doses [3]. This age-dependent sensitivity is also observed in endotoxin lethality studies, where 1-month-old rats show far less sensitization than aged animals [4].

Age-Related Inflammation Arthritis Model In Vivo Pharmacology

6-Sulfanilamidoindazole: Optimal Research Applications Derived from Comparative Evidence


Acute, Self-Limiting Arthritis Model for Anti-Inflammatory Drug Testing

6-SAI reliably induces arthritis in older rats with a 93% incidence at 125-250 mg/kg/day oral dosing [1]. The model is self-limiting (resolving over 3-4 weeks) and produces a distinct multi-system pathology including arteritis, serositis, and thyroid changes [2]. This makes it ideal for testing anti-inflammatory agents that may also affect vascular or serosal inflammation, and for evaluating drugs intended for aged populations, given the strong age-dependence of the model [3].

Endotoxin Sensitivity and Septic Shock Research

Pretreatment with 6-SAI lowers the lethal endotoxin dose from >3,000 μg to as little as 2.5 μg in aged rats [1]. This extreme sensitization enables detailed study of the generalized Shwartzman reaction, disseminated intravascular coagulation (DIC), and the protective effects of glucocorticoids or anticoagulants (e.g., heparin) in septic shock models [2].

Antibacterial Research with Reduced PABA Interference

6-SAI exhibits a several-thousand-fold reduction in antagonism by p-aminobenzoic acid (PABA) compared to sulfathiazole [1]. This property makes 6-SAI a useful tool compound for studying sulfonamide resistance mechanisms that rely on PABA accumulation, and for developing antibacterial assays that must function in PABA-rich biological matrices.

HPLC Analytical Reference Standard

6-Sulfanilamidoindazole is suitable for use as an analytical reference standard in reversed-phase HPLC method development. A validated separation method using a Newcrom R1 column has been reported, enabling quantification and purity assessment of this compound in research formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Sulfanilamidoindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.